BenchChemオンラインストアへようこそ!

LTT462

Pharmacodynamics Phase I Clinical Trial ERK1/2 Inhibition

LTT462 (Rineterkib, ERK-IN-1) is a clinically-advanced, orally bioavailable ERK1/2 inhibitor with exceptional target potency (pIC50 10.6; IC50 ~0.026 nM). Unlike in-class analogs with variable selectivity and ERK reactivation liabilities, LTT462 offers a defined clinical pharmacokinetic profile (MTD 400 mg QD) with confirmed target engagement (DUSP6 suppression). It is the only ERK1/2 inhibitor with established Phase Ib combination dosing: naporafenib 400 mg BID + LTT462 200 mg QD for KRAS/BRAF-mutant NSCLC, demonstrating reduced severe rash vs. trametinib combinations. Preclinically validated synergy with ruxolitinib in Jak2V617F-driven myeloproliferative neoplasms. Ideal for translational oncology research requiring clinically relevant MAPK pathway blockade.

Molecular Formula
Molecular Weight
Cat. No. B1574648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLTT462
SynonymsLTT462;  LTT-462;  LTT 462; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LTT462 (Rineterkib) Procurement Guide: ERK1/2 Inhibitor for MAPK Pathway-Driven Oncology Research


LTT462 (Rineterkib, ERK-IN-1) is an orally bioavailable, small-molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key downstream effectors in the MAPK signaling cascade frequently dysregulated in cancer . Developed by Novartis, LTT462 is claimed as example 184 in patent WO2015066188A1 and has advanced to Phase II clinical evaluation for MAPK pathway-altered solid tumors and melanoma [1][2]. The compound exhibits potent inhibition of activated ERK2 with a pIC50 of 10.6 (IC50 ~0.026 nM) in kinase assays [3].

LTT462 Substitution Risks: Why ERK1/2 Inhibitor Selection Requires Quantitative Differentiation


ERK1/2 inhibitors exhibit substantial variability in kinase selectivity profiles, off-target toxicity liabilities, and pharmacodynamic durability [1]. Studies across ERK inhibitors including SCH772984, ravoxertinib, LY3214996, and ulixertinib demonstrate divergent effects on cell viability that are not directly proportional to ERK inhibition potency, with some agents inducing excessive off-target toxicity in specific cell lines [1]. Furthermore, certain ERK1/2 inhibitors (e.g., LY3214996, ulixertinib) are prone to ERK reactivation over time, a phenomenon that compromises sustained pathway suppression [1]. Substituting LTT462 with an in-class analog lacking equivalent combination validation data—particularly with pan-RAF inhibitor naporafenib and JAK2 inhibitor ruxolitinib—may yield unexpected toxicity or diminished efficacy [2][3].

LTT462 Quantitative Differentiation: Comparative Evidence vs. ERK1/2 Inhibitor Analogs


LTT462 Clinical Pharmacodynamics: On-Target DUSP6 Suppression in Phase I

LTT462 demonstrated dose-proportional pharmacokinetics between 45-450 mg QD and achieved on-target pharmacodynamic modulation, reducing DUSP6 mRNA expression relative to baseline in the majority of evaluated patients with advanced solid tumors harboring MAPK pathway alterations [1]. In the Phase I dose-escalation study (NCT02711345), 8 of 65 patients (12%) achieved stable disease, with one unconfirmed partial response in a cholangiocarcinoma patient harboring a BRAF mutation showing a -33.9% change in sum of target lesions per RECIST 1.1 [1].

Pharmacodynamics Phase I Clinical Trial ERK1/2 Inhibition

LTT462 + Naporafenib Combination: Tolerability and Tumor Response in KRAS/BRAF-Mutant NSCLC

In a Phase Ib study (NCT02974725), the combination of the pan-RAF inhibitor naporafenib (LXH254) with LTT462 demonstrated an acceptable safety profile and antitumor activity in patients with KRAS- or BRAF-mutant non-small cell lung cancer (NSCLC) [1]. The recommended expansion dose was established as naporafenib 400 mg BID plus LTT462 200 mg QD [1]. Among 101 NSCLC patients treated, partial responses were observed in three patients (one KRAS-mutant, two BRAF non-V600-mutant), and the most frequent grade ≥3 treatment-related adverse event was increased lipase (7.9%) [1]. On-treatment median reductions in DUSP6 mRNA levels from baseline were 45.5% with this combination [1].

Combination Therapy NSCLC KRAS/BRAF Mutations

LTT462 Potentiates Ruxolitinib Efficacy: Preclinical Jak2V617F Myeloproliferative Neoplasm Model

Pharmacologic ERK1/2 inhibition by LTT462 increased the susceptibility of Jak2V617F cells to JAK2 inhibition with ruxolitinib, decreasing the half-maximal inhibitory concentration (IC50) of ruxolitinib [1]. In a preclinical Jak2V617F myeloproliferative neoplasm model, dual ruxolitinib/LTT462 treatment significantly improved control of the Jak2V617F clone (reflected by CD45.2/CD45 chimerism in bone marrow) compared to ruxolitinib monotherapy, and effectively corrected erythrocytosis while moderating splenomegaly [1]. LTT462 administered at 75 mg/kg QD enhanced ruxolitinib effects when combined [1].

Myelofibrosis JAK2 Inhibition Combination Therapy

LTT462 Kinase Inhibition Potency: Biochemical IC50 Against Activated ERK2

LTT462 demonstrates high potency against activated ERK2 in biochemical kinase assays, with a reported pIC50 value of 10.6, corresponding to an IC50 of approximately 0.026 nM [1]. This potency is comparable to or exceeds that of several clinically evaluated ERK1/2 inhibitors. For reference, ravoxertinib (GDC-0994) exhibits IC50 values of 6.1 nM for ERK1 and 3.1 nM for ERK2 ; SCH772984 shows IC50 values of 4 nM for ERK1 and 1 nM for ERK2 ; and LY3214996 (temuterkib) has an IC50 of 5 nM for both ERK1 and ERK2 .

Biochemical Assay Kinase Inhibition Potency

LTT462 Oral Bioavailability and Clinical Dosing Regimen

LTT462 exhibits dose-proportional increases in plasma peak drug concentration (Cmax) and drug exposure (AUC) across doses ranging from 45 mg to 450 mg QD in patients with advanced solid tumors [1]. At 600 mg QD, exposure was lower than anticipated, indicating potential saturation of oral absorption at this dose level [1]. The maximum tolerated dose (MTD) was established as 400 mg QD and 150 mg BID [1]. LTT462 is supplied as a hard gelatin capsule for oral administration [2].

Pharmacokinetics Oral Dosing Phase I

Class-Level Differentiation: ERK1/2 Inhibitor Selectivity and Reactivation Liabilities

A systematic comparison of ERK1/2 inhibitors (SCH772984, ravoxertinib, LY3214996, ulixertinib, VX-11e) and MEK inhibitor PD0325901 across lung, colon, neuroblastoma, and leukemia cell lines revealed distinct profiles of toxicity and ERK reactivation [1]. SCH772984 and VX-11e induced excessive toxicity not directly related to ERK1/2 inhibition, while LY3214996 and ulixertinib were prone to ERK1/2 reactivation over time [1]. LTT462, as a structurally distinct ERK1/2 inhibitor from Novartis' patent WO2015066188A1, may exhibit different selectivity and durability profiles, though direct comparative data with the compounds in this panel are not yet published [2].

Kinase Selectivity ERK Reactivation Off-Target Toxicity

LTT462 Recommended Application Scenarios for Preclinical and Clinical Research


Combination Therapy with Pan-RAF Inhibitors in MAPK-Driven Cancers

LTT462 is optimally utilized in combination with the pan-RAF inhibitor naporafenib (LXH254) for investigating MAPK pathway blockade in KRAS- or BRAF-mutant non-small cell lung cancer (NSCLC). The established recommended expansion dose of naporafenib 400 mg BID plus LTT462 200 mg QD provides a clinically validated starting point for preclinical and clinical study design [1]. This combination offers a distinct toxicity profile compared to naporafenib plus trametinib, with lower incidence of severe rash (7.9% vs. 19.1% grade ≥3) but monitoring required for lipase elevation [1].

Combination Therapy with JAK2 Inhibitors in Myeloproliferative Neoplasms

LTT462 demonstrates preclinical synergy with the JAK1/2 inhibitor ruxolitinib in Jak2V617F-driven myeloproliferative neoplasm models, significantly improving control of the mutant clone and correcting erythrocytosis and splenomegaly compared to ruxolitinib monotherapy [2]. This application scenario is particularly relevant for researchers investigating dual MAPK/JAK-STAT pathway inhibition in myelofibrosis, where LTT462 at 75 mg/kg QD enhanced ruxolitinib efficacy in murine models [2].

Single-Agent ERK1/2 Inhibition in MAPK Pathway-Altered Solid Tumors

For investigators requiring a selective ERK1/2 inhibitor with defined clinical pharmacokinetics, LTT462 offers a well-characterized oral agent with dose-proportional exposure between 45-450 mg QD and a maximum tolerated dose of 400 mg QD or 150 mg BID [3]. While single-agent clinical activity was limited (12% stable disease rate), pharmacodynamic evidence of target engagement (DUSP6 suppression) was confirmed in the majority of patients [3]. This scenario applies to preclinical efficacy studies in MAPK-activated cancer cell lines and xenograft models where target engagement validation is required .

Mechanistic Studies of ERK-Dependent Signaling and Drug Resistance

LTT462 serves as a high-potency tool compound (pIC50 10.6; IC50 ~0.026 nM against activated ERK2) for dissecting ERK1/2-dependent signaling mechanisms and resistance pathways in cancer models [4]. Its oral bioavailability and established clinical dosing regimen facilitate translation from in vitro mechanistic studies to in vivo pharmacodynamic investigations [3]. Researchers should note that ERK1/2 inhibitors exhibit compound-specific selectivity and toxicity profiles; LTT462's distinct chemical scaffold (example 184 from WO2015066188A1) may confer different off-target liabilities compared to other ERK inhibitors evaluated in comparative studies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for LTT462

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.